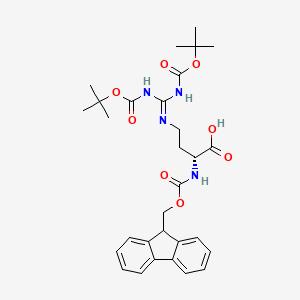

Fmoc-D-norArg(Boc)2-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

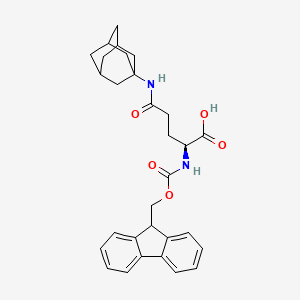

Fmoc-D-norArg(Boc)2-OH is a modified amino acid that is commonly used in scientific research for its unique properties. This amino acid is synthesized through a specific method and has a mechanism of action that makes it useful for various biochemical and physiological effects. In

Wirkmechanismus

Target of Action

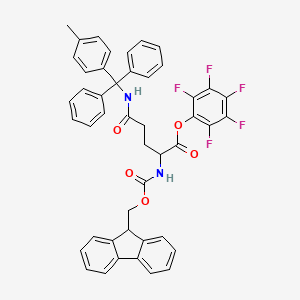

Fluorenylmethyloxycarbonyl-D-norArginine(Di-tert-butoxycarbonyl)-OH, also known as Fmoc-D-norArg(Boc)2-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in the amino acids that make up peptides .

Mode of Action

The compound acts by protecting the amine groups during peptide synthesis. The Fluorenylmethyloxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent reactions .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds. By protecting the amine groups, the compound allows for the selective formation of peptide bonds without unwanted side reactions .

Pharmacokinetics

The Fmoc group is base-labile, meaning it can be removed rapidly by a base .

Result of Action

The primary result of the action of this compound is the protection of amine groups during peptide synthesis. This allows for the selective formation of peptide bonds, enabling the synthesis of complex peptides .

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction, including the pH and the presence of other reactive species. For instance, the Fmoc group is removed rapidly by a base, so the presence of a base in the reaction environment will influence the compound’s action .

Vorteile Und Einschränkungen Für Laborexperimente

Fmoc-D-norArg(Boc)2-OH has several advantages for lab experiments. This amino acid is easy to synthesize and can be modified to mimic the structure and function of specific proteins. This compound is also stable and can be stored for long periods of time. However, there are also limitations to using this compound in lab experiments. This amino acid can be expensive to synthesize, and its effects can be difficult to predict and control.

Zukünftige Richtungen

There are several future directions for Fmoc-D-norArg(Boc)2-OH. One direction is to further study the mechanism of action of this amino acid and its effects on specific proteins, enzymes, or pathways. Another direction is to develop new drugs and therapies that target specific proteins, enzymes, or pathways using this compound. Additionally, this compound can be used to develop new enzyme inhibitors or to study the structure and function of enzymes. Further research is needed to fully understand the potential applications of this compound in scientific research.

Conclusion:

This compound is a modified amino acid that is commonly used in scientific research for its unique properties. This amino acid is synthesized through a specific method and has a mechanism of action that makes it useful for various biochemical and physiological effects. This compound has several advantages for lab experiments, but there are also limitations to using this amino acid. There are several future directions for this compound, including further study of its mechanism of action and the development of new drugs and therapies. Overall, this compound has the potential to be a valuable tool for scientific research in the future.

Synthesemethoden

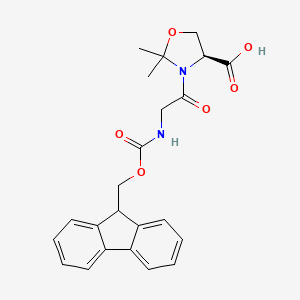

Fmoc-D-norArg(Boc)2-OH is synthesized through a multi-step process. The first step involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. The second step involves the protection of the carboxylic acid group with an Fmoc (9-fluorenylmethoxycarbonyl) group. The third step involves the removal of the Boc group, followed by the coupling of the norArg (norvaline) residue. The final step involves the removal of the Fmoc group to obtain this compound.

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

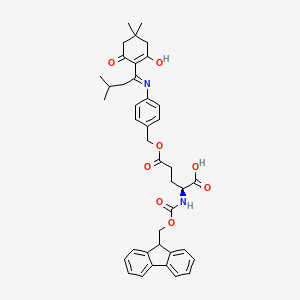

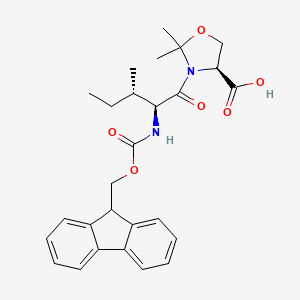

“Fmoc-D-norArg(Boc)2-OH” wurde bei der Herstellung von selbsttragenden Hydrogelen verwendet, die auf Fmoc-derivatisierten kationischen Hexapeptiden basieren {svg_1}. Diese Hydrogele haben potenzielle Anwendungen im biomedizinischen Bereich {svg_2}.

Arzneimittelfreisetzung

Peptidbasierte Hydrogele (PHGs), die unter Verwendung von „this compound“ hergestellt werden können, eignen sich für biologische, biomedizinische und biotechnologische Anwendungen, wie z. B. Arzneimittelfreisetzung {svg_3}.

Diagnosewerkzeuge für die Bildgebung

PHGs werden auch als Diagnosewerkzeuge für die Bildgebung verwendet {svg_4}. Die Hydrogele können eine physiologisch relevante Umgebung für In-vitro-Experimente bieten {svg_5}.

Bioprinting-Anwendungen

Eine neuartige Klasse von synthetischen, hydrogelbildenden amphipathischen kationischen Peptiden, die unter Verwendung von „this compound“ synthetisiert werden können, wurde als Gerüst für Bioprinting-Anwendungen vorgeschlagen {svg_6}.

Tissue Engineering

Unter den Fmoc-Derivaten der Reihe K fungiert Fmoc-K3-Hydrogel, das das steifere ist (G’ = 2526 Pa), als potenzielles Material für das Tissue Engineering und unterstützt die Zellhaftung, das Überleben und die Vermehrung vollständig {svg_7}.

Peptidmaterialien

“this compound” kann verwendet werden, um Peptidmaterialien herzustellen {svg_8}. Diese Materialien werden durch wassergeschwollene Netzwerke (bis zu 99 % Wasser) mit einem nicht-Newtonschen Fluidverhalten und selbsttragenden Eigenschaften gebildet {svg_9}.

Eigenschaften

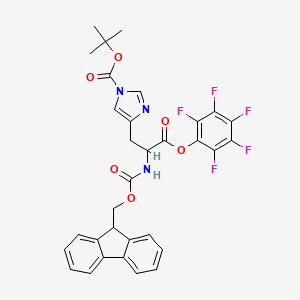

IUPAC Name |

(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEGEHCONNLNCC-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

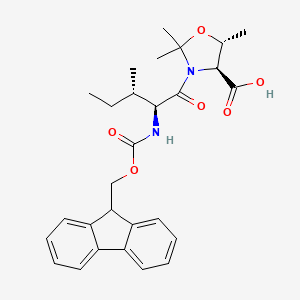

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)